molecular formula C9H10N2S B2732518 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile CAS No. 1342394-71-1

2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No. B2732518
CAS RN: 1342394-71-1
M. Wt: 178.25
InChI Key: OXAQMVMOZUPBQG-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/mL and Melting Point is −38 °C .

Scientific Research Applications

Organic Electronics and Semiconductors

Thiophene derivatives play a pivotal role in organic electronics due to their excellent charge transport properties. Researchers have explored the use of 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its π-conjugated structure allows for efficient electron mobility, making it a promising candidate for next-generation electronic devices .

Corrosion Inhibition

Thiophene-based compounds, including our target compound, have been employed as corrosion inhibitors. Their ability to form protective layers on metal surfaces helps prevent corrosion in various industrial applications. Researchers investigate the effectiveness of 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile in safeguarding metals against degradation in aggressive environments .

Pharmacological Properties

The thiophene ring system is associated with diverse pharmacological activities. Notably, some thiophene derivatives exhibit:

Synthetic Applications

The synthesis of 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile involves heterocyclization reactions. Notably, the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. These reactions allow access to diverse functionalized thiophenes for further exploration .

Thiaplatinacycles and Thienylpyrroles

Researchers have used 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile in the preparation of thiaplatinacycles. Additionally, it contributes to the synthesis of 2,2′-thienylpyrroles, which have applications in materials science and organic chemistry .

Polysubstituted Thiophenes with Anticancer Potential

The reaction of 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile with other compounds can yield polysubstituted thiophenes. These derivatives, containing a 2,6-pyridine moiety, have been screened for anticancer activity. Researchers continue to explore their potential as novel therapeutic agents .

Future Directions

Thiophene-based analogs continue to be a topic of interest for medicinal chemists to improve advanced compounds with a variety of biological effects . The addition of thiophene-2-carbonitrile can significantly improve the cycle performance of Li/LiNi0.5Mn1.5O4 .

properties

IUPAC Name

2-(methylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-11-9-7(5-10)6-3-2-4-8(6)12-9/h11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAQMVMOZUPBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(S1)CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile

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